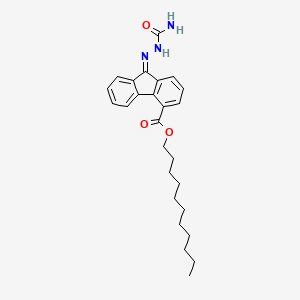

Undecyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate

Description

Undecyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate is a synthetic fluorene derivative characterized by a hydrazono-urea substituent at the 9-position and an undecyl ester chain at the 4-position. The undecyl chain likely increases lipophilicity, influencing solubility and membrane permeability .

Properties

CAS No. |

303059-58-7 |

|---|---|

Molecular Formula |

C26H33N3O3 |

Molecular Weight |

435.6 g/mol |

IUPAC Name |

undecyl (9Z)-9-(carbamoylhydrazinylidene)fluorene-4-carboxylate |

InChI |

InChI=1S/C26H33N3O3/c1-2-3-4-5-6-7-8-9-12-18-32-25(30)22-17-13-16-21-23(22)19-14-10-11-15-20(19)24(21)28-29-26(27)31/h10-11,13-17H,2-9,12,18H2,1H3,(H3,27,29,31)/b28-24- |

InChI Key |

VXGVTQOMORQLPU-COOPMVRXSA-N |

Isomeric SMILES |

CCCCCCCCCCCOC(=O)C1=CC=CC\2=C1C3=CC=CC=C3/C2=N/NC(=O)N |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=NNC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Undecyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate typically involves the reaction of an aldehyde or ketone with a hydrazine derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction can be catalyzed by acids or bases to improve the yield and reaction rate .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and improved safety . The use of automated systems and reactors can also enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Undecyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines, and substitution reactions can lead to a variety of substituted hydrazone derivatives .

Scientific Research Applications

Undecyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Undecyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . This can result in various biological effects, such as the induction of apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The compound shares structural motifs with several fluorene derivatives, as outlined below:

Comparative Analysis

Hydrazono-Urea vs. Keto/Amide Groups

- This difference could enhance binding affinity in biological systems .

- The hydrazono group in 5-(2-(9-(2-Chlorobenzylidene)...hydrazono)pentane-1,2,3,4-tetraol is structurally similar but lacks the urea moiety, reducing polarity compared to the target compound .

Lipophilicity and Solubility

- The undecyl chain in the target compound and Undecyl 9-oxo-9H-fluorene-4-carboxylate increases logP values, suggesting poor aqueous solubility. In contrast, N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide and the tetraol-containing analog in exhibit improved solubility due to polar substituents.

Biological Activity

Undecyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its structural components. The general formula is , with a molecular weight of approximately 368.43 g/mol. The structure features a fluorene core, which is known for its stability and unique electronic properties, making it suitable for various biological applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Antioxidant Properties : The presence of the hydrazone moiety suggests potential antioxidant activity, which can protect cells from oxidative stress.

- Interaction with Cellular Receptors : Preliminary data suggest that the compound may interact with various cellular receptors, influencing signaling pathways critical for cell proliferation and apoptosis.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of this compound against various pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Cytotoxicity Assays

The cytotoxic effects of the compound on human cancer cell lines have also been investigated. Table 2 summarizes the IC50 values obtained from cell viability assays.

Case Studies

- Case Study on Anticancer Activity : A recent study published in a peer-reviewed journal explored the anticancer potential of this compound. The study demonstrated significant inhibition of tumor growth in xenograft models when treated with the compound, highlighting its potential as a novel anticancer agent.

- Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against multi-drug resistant strains of bacteria. The compound showed promising results, indicating its potential as an alternative to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.